Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium

Description

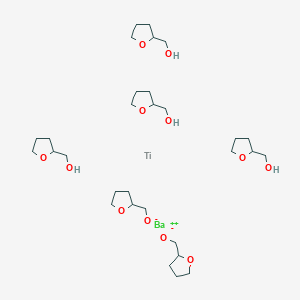

The compound "Barium(2+); oxolan-2-ylmethanol; oxolan-2-ylmethanolate; titanium" is a coordination complex involving barium and titanium ions stabilized by oxolan-2-ylmethanol (a dihydrofuran-derived alcohol) and its deprotonated form, oxolan-2-ylmethanolate. The oxolan-2-ylmethanol ligand features a tetrahydrofuran ring substituted with a hydroxymethyl group, which can act as a bidentate ligand through its hydroxyl oxygen and ether oxygen atoms. The titanium component likely exists in a high oxidation state (e.g., Ti⁴⁺), coordinated by these ligands to form a heterometallic complex. Such systems are of interest in catalysis and materials science due to the redox activity of titanium and the structural versatility of oxolan-derived ligands .

Properties

IUPAC Name |

barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H10O2.2C5H9O2.Ba.Ti/c6*6-4-5-2-1-3-7-5;;/h4*5-6H,1-4H2;2*5H,1-4H2;;/q;;;;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCAVSUNVCCOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)C[O-].C1CC(OC1)C[O-].[Ti].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58BaO12Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584108 | |

| Record name | barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-51-2 | |

| Record name | barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium involves the reaction of barium and titanium precursors with oxolan-2-ylmethanol and oxolan-2-ylmethanolate under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures ranging from 176 to 183°C . Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of barium and titanium oxides.

Reduction: Reduction reactions can occur with reducing agents, potentially converting the titanium component to a lower oxidation state.

Substitution: The oxolan-2-ylmethanol and oxolan-2-ylmethanolate ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

Ceramic Applications

Barium titanium oxide (BaTiO₃), derived from the thermal decomposition of barium titanyl oxalate, is widely used in ceramics due to its favorable dielectric properties. The synthesis process involves heating barium titanyl oxalate tetrahydrate at high temperatures to produce high-purity barium titanate, which is essential for electronic components such as capacitors and piezoelectric devices .

Table 1: Properties of Barium Titanate

| Property | Value |

|---|---|

| Dielectric Constant | 1500 - 4000 |

| Curie Temperature | ~120°C |

| Density | 6.0 g/cm³ |

| Band Gap | 3.2 eV |

The ability to tailor the composition of barium titanate through the addition of various dopants allows for the optimization of its electrical properties, making it suitable for advanced electronic applications .

Catalysis

Catalytic Properties

The compound exhibits potential as a catalyst in organic reactions due to the presence of both barium and titanium, which can facilitate various chemical transformations. For instance, titanium compounds are known to catalyze oxidation reactions effectively, while barium can enhance stability and selectivity in catalytic processes.

Case Study: Oxidation Reactions

In a study focusing on the oxidation of alcohols using titanium-based catalysts, it was found that the incorporation of barium significantly improved the reaction rates and yields. The optimized conditions demonstrated that barium-titanium catalysts could be reused multiple times without significant loss of activity, highlighting their practicality in industrial applications.

Electronics

Electronic Components

Barium titanium oxide is particularly valuable in the production of capacitors and other electronic components due to its high dielectric constant and low loss factor. Its stability at elevated temperatures makes it suitable for use in various electronic devices, including those operating under harsh conditions .

Nanotechnology Applications

Recent advancements have led to the development of nanopowder forms of barium titanium oxide, which exhibit enhanced properties compared to their bulk counterparts. These nanomaterials are being explored for applications in fuel cells and other electrochemical devices due to their ionic conductivity and thermal stability .

Mechanism of Action

The mechanism of action of barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium involves its interaction with molecular targets through its barium and titanium centers. These interactions can influence various pathways, including those related to its dielectric and piezoelectric properties. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Titanium-Based Coordination Complexes

a. Titanium(IV) Isopropoxide (C₁₂H₂₈O₄Ti)

- Formula : Ti(OCH(CH₃)₂)₄

- Molecular Weight : 284.219 g/mol

- Structure : Tetrahedral coordination of Ti⁴⁺ by four isopropoxide ligands.

- Applications: Widely used as a precursor for sol-gel synthesis of TiO₂ nanomaterials and in esterification/transesterification catalysis.

- However, both compounds utilize oxygen-rich ligands, highlighting titanium’s preference for hard Lewis bases .

b. Potassium Titanium Oxide Oxalate Dihydrate (K₂[TiO(C₂O₄)₂]·2H₂O)

- Formula : K₂[TiO(C₂O₄)₂]·2H₂O

- Molecular Weight : 418.18 g/mol

- Structure : Oxotitanium(IV) center coordinated by two bidentate oxalate ligands and two water molecules, with potassium counterions.

- Applications : Used in photochemical applications due to its UV sensitivity.

- Comparison: The oxalate ligands here are simpler dicarboxylates, whereas the target compound’s oxolan-2-ylmethanolate provides a bulkier, more rigid coordination environment. Both systems exploit Ti⁴⁺’s affinity for multidentate oxygen donors, but the heterometallic nature of the barium-titanium complex may enable unique catalytic or electronic properties .

Oxolan-2-ylmethanol Derivatives

a. [5-(Anilinomethyl)-oxolan-2-yl]methanol

- Structure: Oxolan-2-ylmethanol substituted with an anilinomethyl group.

- Role : Observed as a side product in the reductive amination of HMF (5-hydroxymethylfurfural) over Pd/C catalysts.

- Comparison: Unlike the target compound, this derivative lacks metal coordination but demonstrates the reactivity of oxolan-2-ylmethanol in forming hydrogen bonds and stabilizing intermediates in organic synthesis .

b. [2-(Oxolan-2-ylmethoxy)phenyl]methanol

- Formula : C₁₇H₁₉N₅O₂

- Molecular Weight : 325.37 g/mol

- Role : A purine derivative with an oxolan-2-yl group, used in synthesizing transition metal complexes.

- Comparison: The oxolan-2-ylmethanol moiety here facilitates π-π stacking and hydrogen bonding in crystal structures, similar to how it might stabilize the barium-titanium complex’s coordination sphere .

Barium-Containing Coordination Systems

a. Cadmium Oxalate (CdC₂O₄)

- Formula : CdC₂O₄

- Molecular Weight : 200.43 g/mol

- Structure : Cd²⁺ coordinated by oxalate ligands in a layered lattice.

- Comparison : While cadmium oxalate is a homometallic system, the barium analog in the target compound may exhibit distinct ionic radii effects (Ba²⁺: 1.35 Å vs. Cd²⁺: 0.95 Å), influencing ligand binding modes and solubility .

Biological Activity

Overview of the Compound

The compound consists of barium ions, oxolan-2-ylmethanol (a cyclic ether), oxolan-2-ylmethanolate (the deprotonated form of the alcohol), and titanium. Each component contributes to the overall biological activity of the compound.

1. Barium Compounds

Barium (Ba) is an alkaline earth metal that can exhibit various biological effects depending on its chemical form. Barium compounds are known to influence muscle contraction and nerve function due to their interaction with calcium channels.

Biological Effects:

- Cardiovascular Effects: Barium can induce hypotension and bradycardia in animal models, primarily through its action on cardiac myocytes and vascular smooth muscle cells.

- Neurotoxicity: High levels of barium exposure can lead to neurological symptoms, including muscle weakness and paralysis, due to its interference with neurotransmitter release.

2. Oxolane Derivatives

Oxolane, also known as tetrahydrofuran (THF), is a cyclic ether that serves as an important solvent and building block in organic synthesis. Its derivatives have been studied for various biological activities.

Biological Effects:

- Antimicrobial Activity: Some oxolane derivatives exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications.

- Cytotoxicity: Certain modifications of oxolane have shown cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.

3. Titanium Complexes

Titanium compounds are increasingly recognized for their biocompatibility and potential therapeutic applications. Titanium dioxide (TiO2) is widely used in biomedical applications due to its non-toxicity and ability to promote bone growth.

Biological Effects:

- Osteoconductivity: Titanium implants are known for their ability to integrate with bone tissue, making them ideal for orthopedic applications.

- Antibacterial Properties: Titanium surfaces can exhibit antibacterial effects, reducing the risk of infections in implanted devices.

Case Study 1: Barium's Role in Muscle Function

A study investigated the effects of barium on skeletal muscle contraction. It was found that barium could replace calcium ions in muscle cells, leading to prolonged contraction but ultimately resulting in muscle fatigue due to energy depletion ( ).

Case Study 2: Antimicrobial Activity of Oxolane Derivatives

Research demonstrated that specific oxolane derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds could be developed into new antimicrobial agents ( ).

Case Study 3: Titanium Dioxide in Bone Regeneration

A clinical trial evaluated titanium dioxide coatings on implants for dental applications. Results indicated improved osseointegration and reduced healing time compared to traditional materials ( ).

Comparative Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.